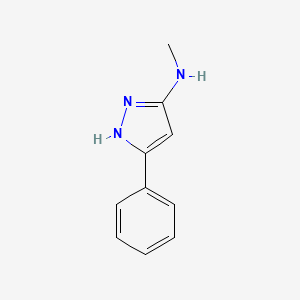

N-methyl-5-phenyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZLEVRKZGNWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30120-58-2 | |

| Record name | N-methyl-5-phenyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization of N Methyl 5 Phenyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-methyl-5-phenyl-1H-pyrazol-3-amine, ¹H, ¹³C, and ¹⁵N NMR analyses provide detailed information about the chemical environment of each atom, confirming the arrangement of the phenyl, methyl, and amine substituents on the pyrazole (B372694) core.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the aromaticity of the pyrazole and phenyl rings and the electron-donating or -withdrawing nature of the substituents.

Phenyl Protons (C₆H₅-) : The five protons of the phenyl group at the C5 position are expected to appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The exact multiplicity will depend on the coupling between ortho, meta, and para protons.

Pyrazole Ring Proton (-CH=) : The single proton at the C4 position of the pyrazole ring is anticipated to resonate as a singlet, likely in the range of δ 5.8-6.5 ppm. Its specific shift is influenced by the adjacent phenyl and amino groups. For instance, the C4-H in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate appears as a singlet at δ 5.98 ppm.

N-Methyl Protons (N-CH₃) : The three protons of the N-methyl group are expected to produce a sharp singlet. In related N-methyl pyrazole derivatives, this signal typically appears in the δ 3.5-4.0 ppm range.

Amine Protons (-NH₂) : The protons of the primary amine group at the C3 position would typically appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but can be expected in the range of δ 4.5-6.0 ppm. In studies of 5-amino-3-methyl-1-phenylpyrazole, the NH₂ signal has been observed around δ 5.0-6.0 ppm. nih.gov

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet |

| Pyrazole C4-H | 5.8 - 6.5 | Singlet |

| Amine (NH₂) | 4.5 - 6.0 | Broad Singlet |

| N-Methyl (N-CH₃) | 3.5 - 4.0 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Pyrazole Ring Carbons : The three carbon atoms of the pyrazole ring are expected to have distinct chemical shifts. The C3 carbon, bearing the amino group, is predicted to be in the range of δ 150-160 ppm. The C5 carbon, attached to the phenyl group, would likely appear around δ 140-150 ppm. cdnsciencepub.com The C4 carbon is expected at a higher field, typically between δ 95-110 ppm. researchgate.net

Phenyl Ring Carbons : The carbons of the C5-phenyl substituent will show signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the one attached to the pyrazole ring) will be distinct from the ortho, meta, and para carbons.

N-Methyl Carbon : The carbon of the N-methyl group is expected to resonate in the aliphatic region, typically around δ 35-45 ppm, consistent with data from other N-methyl pyrazoles. researchgate.net

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C-NH₂) | 150 - 160 |

| C5 (C-Ph) | 140 - 150 |

| C4 | 95 - 110 |

| Phenyl (C₆H₅) | 125 - 140 |

| N-Methyl (N-CH₃) | 35 - 45 |

While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms within the pyrazole ring and the exocyclic amine group. ias.ac.in The chemical shifts are sensitive to hybridization, protonation state, and hydrogen bonding. rsc.org

Pyrazole Ring Nitrogens : The two nitrogen atoms in the pyrazole ring would have distinct signals. The N1 atom, substituted with the methyl group, is expected to have a chemical shift characteristic of a "pyrrole-like" nitrogen. The N2 atom, being a "pyridine-like" nitrogen, would resonate at a different field. In pyrano[2,3-c]pyrazole derivatives, these have been observed at approximately δ -167 ppm and δ -117 ppm, respectively. nih.gov

Amine Nitrogen : The nitrogen of the exocyclic amino group (-NH₂) would have a chemical shift typical for primary amines attached to an aromatic system. Protonation of the pyrazole ring nitrogen atoms is a known phenomenon that significantly deactivates the exocyclic nitrogen. researchgate.net

| Nitrogen Type | Predicted Chemical Shift (δ, ppm) (Relative to CH₃NO₂) |

|---|---|

| N1 (Pyrrole-like) | -160 to -180 |

| N2 (Pyridine-like) | -110 to -130 |

| Amine (NH₂) | -300 to -330 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching : The primary amine group (-NH₂) is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. nih.govrsc.org

C-H Stretching : Aromatic C-H stretching from the phenyl and pyrazole rings would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the N-methyl group would be observed just below 3000 cm⁻¹. rsc.org

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings are expected in the 1450-1650 cm⁻¹ region. rsc.org

N-H Bending : The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C-N Stretching : The stretching vibration for the C-N bond of the amine is expected around 1250-1350 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |

| Pyrazole/Phenyl (C=N, C=C) | Ring Stretch | 1450 - 1650 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₁N₃), the molecular weight is approximately 173.22 g/mol .

In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 173. The fragmentation pattern is critical for structural confirmation. libretexts.org Pyrazole derivatives often undergo characteristic cleavages. researchgate.net

Loss of Methyl Radical : A fragment corresponding to the loss of the N-methyl group (•CH₃) would result in a peak at m/z 158 ([M-15]⁺).

Loss of HCN : Cleavage of the pyrazole ring can lead to the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen heterocycles, resulting in a fragment at m/z 146 ([M-27]⁺). researchgate.net

Phenyl Cation : The presence of the phenyl group would likely lead to a prominent peak for the phenyl cation (C₆H₅⁺) at m/z 77.

Other Fragments : Other potential fragmentations include the loss of diazomethane (B1218177) (CH₂N₂) or cleavage of the phenyl ring.

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 173 | [C₁₀H₁₁N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical |

| 146 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Crystallography for Solid-State Structural Insights

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related structures provides valuable insights. nih.gov

Studies on similar pyrazole derivatives show that the pyrazole ring is planar. rdd.edu.iq The phenyl ring at C5 would be twisted relative to the plane of the pyrazole ring, with a dihedral angle that can vary depending on crystal packing forces. In the crystal structure of 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile, the dihedral angle between the pyrazole and phenyl rings is 54.7°. nih.gov

Intermolecular hydrogen bonding is a key feature in the solid-state structures of aminopyrazoles. scielo.org.za The amine group can act as a hydrogen bond donor, while the pyridine-like N2 atom of the pyrazole ring can act as a hydrogen bond acceptor, leading to the formation of dimers or extended networks in the crystal lattice. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations on N Methyl 5 Phenyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. By approximating the many-body electronic wavefunction, DFT provides a feasible approach to understanding molecular properties.

For pyrazole (B372694) derivatives, DFT calculations are routinely employed to determine optimized geometries, vibrational frequencies, and electronic properties. For instance, studies on compounds like N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have utilized the B3LYP/6–311 G(d,p) level of theory to achieve good agreement between calculated and experimentally determined structures. nih.gov This level of theory is also commonly used to predict other parameters, as will be discussed.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will exhibit higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In a study of the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov It is reasonable to infer that N-methyl-5-phenyl-1H-pyrazol-3-amine would possess a similarly significant energy gap, indicating a stable electronic structure. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For many pyrazole derivatives, both the HOMO and LUMO are distributed across the entire molecule, indicating a delocalized electronic system. nih.gov

Table 1: Frontier Molecular Orbital Data for an Analogous Pyrazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

In computational studies of pyrazole-containing molecules, MEP maps typically reveal that the most negative potential is localized around the nitrogen atoms of the pyrazole ring and any other heteroatoms with lone pairs, making these the primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic rings generally exhibit a positive potential, identifying them as sites for nucleophilic interaction. For a molecule like 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the MEP analysis helps in understanding the non-covalent interactions within its crystal structure. tandfonline.com A similar charge distribution would be expected for this compound, with the pyrazole nitrogens and the exocyclic amine being key regions of interest for intermolecular interactions.

DFT calculations, particularly with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard for the accurate prediction of NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for confirming molecular structures and assigning experimental spectra.

Studies on compounds such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine have demonstrated that the choice of DFT functional and basis set significantly impacts the accuracy of the predicted NMR chemical shifts. researchgate.netbohrium.com For instance, functionals like B97D and TPSSTPSS, coupled with the TZVP basis set, have been shown to provide results that are in excellent agreement with experimental data. researchgate.netbohrium.com The application of these methods to this compound would likely yield reliable predictions of its NMR spectrum, aiding in its structural elucidation.

Similarly, DFT can be used to predict infrared (IR) vibrational frequencies. While the raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled to provide a close match to the experimental IR spectrum. This allows for the confident assignment of vibrational modes.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and study its interactions with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could be employed to understand the flexibility of the molecule, particularly the rotation around the bond connecting the phenyl ring to the pyrazole core and the conformational preferences of the N-methylamino group. The Automated Topology Builder (ATB) is a useful tool for generating the necessary force field parameters for MD simulations of novel small molecules like pyrazole derivatives. uq.edu.au

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might bind to the active site of a protein (target).

The pyrazole scaffold is a common feature in many biologically active compounds, and molecular docking studies are frequently used to rationalize their activity and guide the design of new derivatives. For example, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been docked into the active site of cyclin-dependent kinase 2 (CDK2) to understand their potential as anticancer agents. nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity.

For this compound, molecular docking could be used to screen for potential biological targets. The amine and pyrazole nitrogen atoms are likely to act as hydrogen bond donors and acceptors, respectively, while the phenyl ring can engage in hydrophobic or π-stacking interactions. The predicted binding energy from a docking simulation provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing. The specific interactions identified can inform the rational design of more potent and selective analogues.

Computational Screening and Lead Compound Identification

Computational screening, a key component of modern drug discovery, enables the rapid assessment of large libraries of virtual compounds to identify potential lead candidates with high efficacy and specificity towards a biological target. nih.gov This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. For pyrazole derivatives, including analogs of this compound, computational screening typically involves molecular docking and molecular dynamics (MD) simulations to predict their binding affinities and interaction modes with various protein targets. nih.goveurasianjournals.com

In a representative study, a library of 63 pyrazole derivatives was computationally investigated against several protein targets implicated in diverse cancer types. nih.gov The process began with the generation of 3D structures of the pyrazole derivatives and the target proteins. Molecular docking simulations were then performed to predict the binding poses and affinities of these compounds within the active sites of the target proteins. allsubjectjournal.com For instance, when screened against the C-RAF protein, a standard drug, sorafenib, exhibited a binding affinity of -10.2 kcal/mol. nih.gov Among the screened pyrazole derivatives, one compound (M36) showed a comparable binding affinity of -9.7 kcal/mol, identifying it as a potential lead compound for C-RAF inhibition. nih.gov

Similarly, when the same library was screened against Vascular Endothelial Growth Factor Receptor (VEGFR), the standard drugs sunitinib (B231) and pazopanib (B1684535) showed binding affinities of -10.0 and -9.9 kcal/mol, respectively. nih.gov A pyrazole derivative, M76, was identified with a strong binding affinity of -9.2 kcal/mol. nih.gov These findings underscore the power of in silico screening to prioritize compounds for further experimental validation.

The selection of a lead compound is often guided by Lipinski's rule of five, which assesses the druglikeness of a molecule based on specific physicochemical properties. allsubjectjournal.com Computational tools can readily calculate these properties, such as log P, molecular weight, and the number of hydrogen bond donors and acceptors, to filter virtual libraries and identify candidates with favorable pharmacokinetic profiles. allsubjectjournal.com

Table 1: Representative Data from Computational Screening of Pyrazole Derivatives

| Target Protein | Standard Drug | Standard Drug Binding Affinity (kcal/mol) | Identified Pyrazole Lead | Lead Compound Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| C-RAF | Sorafenib | -10.2 | M36 | -9.7 |

| VEGFR | Sunitinib | -10.0 | M76 | -9.2 |

This table is generated based on data reported in a computational screening study of pyrazole derivatives and is for illustrative purposes. nih.gov

Quantum Chemical Characterization of Photophysical Properties (e.g., Nonlinear Optical (NLO) Responses of Pyrazoline Derivatives)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and photophysical properties of molecules. eurasianjournals.com These methods provide detailed insights into properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for applications in nonlinear optics (NLO). researchgate.netproquest.com Pyrazole and its derivatives have been the subject of numerous theoretical studies to understand their potential as NLO materials. researchgate.netnih.gov

The NLO response of a molecule is governed by its hyperpolarizability. Computational studies on pyrazole analogues often focus on calculating the first hyperpolarizability (β) to predict their NLO activity. researchgate.net For instance, a theoretical investigation of O-acylated pyrazoles employed DFT calculations to determine their linear and nonlinear optical properties. researchgate.net The study calculated properties such as dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to understand the structure-property relationships. researchgate.net

In such studies, different DFT functionals (e.g., B3LYP, PBE0, CAM-B3LYP) and basis sets (e.g., 6-311+G**) are often employed to ensure the reliability of the calculated properties. researchgate.net The theoretical energy gap (HOMO-LUMO gap) is another critical parameter that is often calculated, as a smaller energy gap generally correlates with higher polarizability and hyperpolarizability. researchgate.net For the studied O-acylated pyrazoles, the theoretical energy gap was estimated to be around 2.4 to 2.8 eV. researchgate.net These compounds were found to exhibit significant hyper-Rayleigh scattering hyperpolarizability, with calculated values as high as 1839.25 atomic units (a.u.) at the PBE0 level of theory. researchgate.net

Another study combined experimental hyper-Rayleigh scattering (HRS) with second-order Møller-Plesset perturbation theory (MP2) calculations to investigate the first hyperpolarizability of a (nitrovinyl)-1H-pyrazole derivative. nih.gov The computational model, which included solvent and dispersion effects, yielded a β value of 40 × 10⁻³⁰ cm⁵/esu, which was in good agreement with the experimental result of 45 ± 2 × 10⁻³⁰ cm⁵/esu. nih.gov This synergy between theoretical calculations and experimental measurements is crucial for validating the computational models and accurately predicting the NLO properties of new materials.

The investigation of pyrazoline derivatives often involves comparing their calculated NLO properties to those of a standard reference material like urea (B33335) to gauge their potential for practical applications. researchgate.net

Table 2: Calculated Quantum Chemical Properties of Representative Pyrazole Derivatives

| Property | O-acylated Pyrazole (PBE0/6-311+G**) | (nitrovinyl)-1H-pyrazole (MP2/6-311+G(d)) |

|---|---|---|

| Energy Gap (eV) | ~2.4 - 2.8 | Not Reported |

This table presents illustrative data from different computational studies on pyrazole derivatives to highlight the types of properties investigated. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies for N Methyl 5 Phenyl 1h Pyrazol 3 Amine Scaffold

Reactions Involving the Exocyclic Methylamino Group

The secondary amine of the N-methylamino group is a key site for derivatization, behaving as a potent nucleophile. This allows for reactions such as acylation, sulfonylation, and nucleophilic substitution to introduce a variety of functional groups.

The nucleophilic nitrogen of the N-methylamino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis for modifying the electronic and steric properties of the parent amine.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-methyl-N-acyl-5-phenyl-1H-pyrazol-3-amine derivatives. The presence of an N-methyl-N-acyl benzamide (B126) on a similar pyrazole (B372694) core has been documented in the synthesis of more complex heterocyclic systems. nih.gov

Sulfonylation: The formation of sulfonamides is achieved by treating the amine with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), typically in the presence of a base like triethylamine. mdpi.com Studies on analogous 5-aminopyrazole structures have shown that double N-sulfonylation can occur, yielding N,N-ditosyl derivatives. mdpi.com This highlights the high reactivity of the amino group towards sulfonylating agents. The synthesis of pyrazole-based benzenesulfonamides is a common strategy in medicinal chemistry. mdpi.comscielo.org.mx

Table 1: Representative Acylation and Sulfonylation Reactions on Aminopyrazole Scaffolds

| Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | N-Tosylbenzenesulfonamide | Triethylamine, Acetonitrile, Room Temperature | mdpi.com |

| Acyl Chlorides / Anhydrides | N-Acyl Amide | Base (e.g., Pyridine (B92270), Triethylamine) | nih.gov |

Condensation reactions between amines and aldehydes are a common route to forming carbon-nitrogen double bonds (imines or Schiff bases). However, the reactivity depends on whether the amine is primary or secondary. Primary aminopyrazoles readily react with aldehydes to form stable imine derivatives. rsc.orgumich.edunih.gov

For N-methyl-5-phenyl-1H-pyrazol-3-amine, which contains a secondary amine, the reaction with an aldehyde does not typically lead to a stable neutral imine. Instead, it would proceed through the formation of an unstable iminium ion. This intermediate can then react further or, if an α-proton is available on the aldehyde-derived portion, eliminate water to form an enamine. The synthesis of imines from pyrazole precursors generally involves either a primary aminopyrazole reacting with a carbonyl compound or a pyrazole carbaldehyde reacting with a primary amine. nih.govrdd.edu.iq

The lone pair of electrons on the nitrogen atom of the N-methylamino group allows it to act as a nucleophile in substitution reactions. This reactivity enables the introduction of various alkyl or aryl groups, expanding the chemical diversity of the scaffold.

Aminopyrazoles are well-established as highly reactive 1,3-bis(nucleophiles), participating in reactions to form fused heterocyclic systems. researchgate.net The exocyclic amino group can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. For instance, aminopyrazoles can react with alkyl halides or other electrophiles in standard nucleophilic substitution reactions. This reactivity is a cornerstone for building more complex molecules from the basic pyrazole framework. scirp.org

Functionalization of the Pyrazole Ring System

The pyrazole ring and its phenyl substituent offer additional sites for chemical modification, primarily through electrophilic substitution reactions.

The C4 position of the pyrazole ring is often the most reactive site for electrophilic substitution. nih.gov This position is electron-rich and sterically accessible, making it a prime target for functionalization.

Halogenation: Direct C-H halogenation at the C4 position can be achieved using reagents like N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org This provides a straightforward method to introduce chloro, bromo, or iodo substituents, which can serve as handles for further cross-coupling reactions. beilstein-archives.org

Acylation: The C4 position can also undergo acylation reactions. For example, C-acylation of pyrazolone (B3327878) tautomers at the C4 position is a well-established method, often using acyl chlorides in the presence of a base like calcium hydroxide (B78521) to selectively form the C-acylated product over the O-acylated isomer. rsc.orgresearchgate.netresearchgate.netscispace.com While the substrate is different, this demonstrates the accessibility of the C4 position to electrophilic attack. Such reactions introduce a ketone functionality, which can be used for subsequent derivatizations, including the synthesis of bis(pyrazolyl)methane derivatives through condensation with aldehydes. nih.govmdpi.com

Table 2: Examples of C4-Position Functionalization on Pyrazole Rings

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-pyrazole derivative | beilstein-archives.org |

| Acylation | Acyl Chloride, Calcium Hydroxide | 4-Acyl-pyrazolone derivative | rsc.orgresearchgate.netscispace.com |

| Condensation | Aromatic Aldehydes | 4,4'-(Arylmethylene)bis(pyrazole) | nih.govmdpi.com |

Formation of Fused Heterocyclic Systems (Heteroannulation)

The this compound scaffold is a valuable building block in the synthesis of fused heterocyclic systems due to its inherent chemical reactivity. As a polyfunctional compound, it possesses multiple nucleophilic centers, primarily the exocyclic 3-amino group and the adjacent endocyclic N2 nitrogen atom. beilstein-journals.orgnih.gov This arrangement of a "hydrazine-like" fragment embedded within the pyrazole ring makes it an ideal precursor for heteroannulation reactions. These reactions typically involve condensation with various bielectrophilic reagents, leading to the construction of a new ring fused to the pyrazole core. beilstein-journals.orgbeilstein-journals.org The development of synthetic routes to these fused pyrazoloazines is an active area of research, driven by their diverse pharmacological applications. nih.govbeilstein-journals.org

Pyrazolopyridines and Related Fused Scaffolds

Pyrazolo[3,4-b]pyridines are among the most extensively studied fused systems derived from aminopyrazoles. nih.gov The synthesis of this scaffold is commonly achieved through the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents in refluxing acetic acid or under microwave irradiation. mdpi.com The reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused system. nih.govmdpi.com

A variety of biselectrophiles can be employed to construct the pyridine ring. For instance, reactions with β-ketonitriles and aldehydes in the presence of a base can yield pyrazolo[3,4-b]pyridine-5-carbonitriles. beilstein-journals.org Similarly, α,β-unsaturated ketones have been used to synthesize 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, dehydration, and aromatization steps. nih.gov The regioselectivity of these reactions is a critical aspect; for example, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones can yield either 4-trifluoromethyl or 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines depending on the reaction conditions. beilstein-journals.org

| Bielectrophilic Reagent | Reaction Conditions | Fused Product | Reference |

|---|---|---|---|

| Trifluoromethyl-β-diketones | Refluxing acetic acid | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| α,β-Unsaturated ketones | Ionic solvent [bmim]Br, 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

| β-Ketonitriles and Aldehydes | Triethylamine, DMF, 90 °C, then NaNO₂/acetic acid | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| β-Halovinyl aldehydes | Pd(OAc)₂, Xantphos (Heck conditions) | Regioisomeric 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines | nih.govbeilstein-journals.org |

Fusions with Thiazole (B1198619) and Triazole Moieties

The aminopyrazole nucleus can also be fused with five-membered heterocycles containing additional heteroatoms, such as thiazole and triazole. The synthesis of pyrazolothiazoles often involves reacting the aminopyrazole with reagents that can provide the two-carbon, one-sulfur fragment required for the thiazole ring. These hybrid pharmacophores are of significant interest due to the combined biological activities of the pyrazole and thiazole moieties. researchgate.net

Similarly, pyrazolotriazines and pyrazolotriazoles can be synthesized from aminopyrazole precursors. For example, the reaction of 3-aminopyrazoles with heterocyclic diazonium salts can lead to an intramolecular cyclization, forming pyrazolo[5,1-c]-1,2,4-triazine derivatives upon heating. researchgate.netresearchgate.net These reactions capitalize on the nucleophilicity of both the exocyclic amino group and the ring nitrogens to build the fused triazine or triazole ring. researchgate.net

| Target Fused System | General Strategy/Reagents | Reference |

|---|---|---|

| Pyrazolo[3,4-d]thiazoles | Intramolecular copper-catalyzed N-arylation followed by Liebeskind-Srogl cross-coupling. | researchgate.net |

| Pyrazolo[5,1-b]thiazoles | Reaction with reagents providing a C-C-S fragment. | researchgate.net |

| Pyrazolo[5,1-c]-1,2,4-triazines | Reaction with heterocyclic diazonium salts followed by thermal cyclization. | researchgate.netresearchgate.net |

Imidazo[1,2-b]pyrazoles and Related Heterocycles

The imidazo[1,2-b]pyrazole ring system is another important fused heterocycle synthesized from aminopyrazole precursors. A particularly efficient method for its construction is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction. nih.govbeilstein-journals.org This one-pot synthesis involves the reaction of an aminopyrazole, an aldehyde, and an isocyanide, often in the presence of a Lewis or Brønsted acid catalyst. nih.govbeilstein-journals.org

The reaction proceeds through the formation of an intermediate that undergoes an intramolecular nucleophilic attack by the endocyclic nitrogen of the pyrazole ring, leading to the fused bicyclic system. nih.gov This methodology allows for the rapid construction of a diverse library of substituted imidazo[1,2-b]pyrazoles by varying the three components. nih.govbeilstein-journals.org The synthesis can be performed under mild conditions, although some protocols require heating. beilstein-journals.org

| Aminopyrazole Component | Aldehyde Component | Isocyanide Component | Key Conditions | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole-4-carbonitrile | Various aromatic and aliphatic aldehydes | Various isocyanides (e.g., tert-butyl isocyanide) | Catalytic TFA, room temperature | beilstein-journals.org |

| Ethyl 5-aminopyrazole-4-carboxylate | Various aldehydes | Various isocyanides | Lewis or Brønsted acid, ambient to 140 °C | nih.gov |

| 5-Amino-3-phenyl-1H-pyrazole | Benzaldehyde | tert-Butyl isocyanide | Ethanol, reflux |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies for N-Methyl-5-phenyl-1H-pyrazol-3-amine and its Analogs

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing this compound and its derivatives. nih.govbenthamdirect.com The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to pyrazole (B372694) derivatives. beilstein-journals.orgrsc.orgmdpi.com They are characterized by high atom economy and operational simplicity. beilstein-journals.org Future work could focus on designing novel MCRs specifically for the synthesis of N-substituted aminopyrazoles.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds compared to conventional heating methods. nih.govrsc.orgdergipark.org.trgsconlinepress.com This technique is particularly well-suited for the rapid synthesis of libraries of pyrazole analogs for screening purposes. rsc.org

Green Catalysts and Solvents: Research into the use of recyclable, non-toxic catalysts and environmentally benign solvents like water is a growing trend. nih.govresearchgate.netthieme-connect.com For instance, catalysts such as nano-ZnO have been shown to be effective in the synthesis of pyrazole derivatives. researchgate.net The development of catalytic systems that are both highly efficient and sustainable will be a priority. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents | Employs green solvents (e.g., water, ethanol) or solvent-free conditions. nih.govbenthamdirect.com |

| Catalysts | May use stoichiometric, often toxic, reagents | Utilizes recyclable, non-toxic, and highly efficient catalysts. researchgate.net |

| Energy Source | Conventional heating (e.g., oil baths) | Alternative energy sources like microwave or ultrasonic irradiation. benthamdirect.comrsc.org |

| Efficiency | Can be multi-step with lower overall yields | Often higher yields through methods like multicomponent reactions. beilstein-journals.orgmdpi.com |

| Waste Generation | Can produce significant amounts of waste | Aims for high atom economy and minimal waste production. beilstein-journals.org |

Advanced Computational Approaches in Drug Design and Discovery for Pyrazole Scaffolds

Computational chemistry is a powerful tool for accelerating the drug discovery process. nih.gov For pyrazole scaffolds like this compound, computational methods can provide deep insights into their chemical properties and biological activities, guiding the design of new therapeutic agents. nih.govtandfonline.commdpi.com

Future computational research avenues include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.gov By performing molecular docking studies, researchers can identify potential biological targets for this compound and its analogs and understand the key interactions that govern their binding affinity. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties. nih.govtandfonline.commdpi.com Developing such models for pyrazolylamine derivatives can help in predicting the activity of newly designed molecules and optimizing their structure for enhanced potency. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational changes and its interactions with biological targets. nih.govnih.govresearchgate.net These simulations can be used to assess the stability of ligand-protein complexes and to refine the understanding of binding mechanisms. nih.govnih.gov

Exploration of New Biological Targets and Therapeutic Applications for Pyrazolylamines

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comtandfonline.comtandfonline.comnih.govresearchgate.net Aminopyrazoles, in particular, are known to interact with various biological targets, such as kinases. nih.govnih.govacs.org

Future research should focus on:

Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors used in cancer therapy. tandfonline.comnih.gov Screening this compound and its analogs against a broad panel of kinases could identify novel inhibitors for the treatment of cancer and other diseases. nih.gov

Anti-inflammatory and Analgesic Activity: Some pyrazole derivatives are potent anti-inflammatory and analgesic agents, often acting as inhibitors of cyclooxygenase (COX) enzymes. mdpi.comnih.gov Investigating the potential of this compound to modulate inflammatory pathways is a promising area of research.

Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown activity against various bacteria and fungi. tandfonline.comnih.govresearchgate.net Screening programs could reveal the potential of pyrazolylamines in combating infectious diseases.

Table 2: Known Biological Activities of Pyrazole Derivatives

| Therapeutic Area | Biological Target(s) | Example of Pyrazole-based Drug |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Celecoxib (B62257) mdpi.com |

| Anticancer | Kinases (e.g., Bruton's tyrosine kinase) | Zanubrutinib nih.gov |

| Antimicrobial | Various bacterial and fungal targets | N/A (Numerous compounds in research) nih.gov |

| Antidepressant | Monoamine Oxidase (MAO) | N/A (Compounds in research) tandfonline.com |

| Antiepileptic | Various neuronal targets | N/A (Compounds in research) tandfonline.com |

Integration of this compound into Hybrid Molecular Architectures and Prodrug Design

Creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery to enhance therapeutic efficacy or to develop agents with dual modes of action. nih.govresearchgate.netresearchgate.net Similarly, prodrug design can be employed to improve the pharmacokinetic properties of a drug.

Future directions in this area include:

Molecular Hybridization: this compound can be chemically linked to other heterocyclic scaffolds known for their biological activities, such as benzimidazole (B57391) or pyrimidine. nih.govnih.gov This could lead to the development of novel compounds with improved or entirely new pharmacological profiles. nih.gov

Prodrug Strategies: The amine group in this compound provides a convenient handle for prodrug design. By temporarily masking this functional group, it may be possible to improve properties such as solubility, stability, or the ability to cross biological membranes.

Potential Applications in Chemical Biology Probes and Advanced Functional Materials (e.g., Dye Molecules)

Beyond therapeutic applications, pyrazole derivatives have shown promise in the fields of chemical biology and materials science. benthamdirect.comrsc.orgresearchgate.netnih.govacs.org

Emerging research avenues include:

Fluorescent Probes for Bioimaging: The pyrazole scaffold can be incorporated into fluorescent molecules. benthamdirect.comrsc.orgresearchgate.netnih.gov By attaching appropriate functional groups, it may be possible to develop probes based on this compound for imaging specific biological molecules or cellular processes. benthamdirect.comrsc.org These probes could be valuable tools for basic research and diagnostics. researchgate.netnih.gov

Functional Dyes and Materials: Pyrazole derivatives have been investigated for their use as dyes in various applications, including dye-sensitized solar cells (DSSCs). researchgate.netsemanticscholar.orgresearchgate.netnih.govrsc.org The electronic properties of this compound could be tuned through chemical modification to create novel dyes with specific absorption and emission characteristics for use in advanced materials. researchgate.net

Q & A

Basic: What are the established synthetic routes for N-methyl-5-phenyl-1H-pyrazol-3-amine?

The compound is typically synthesized via copper-catalyzed coupling reactions. A representative method involves reacting iodopyrazole intermediates with amines in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (e.g., ethyl acetate/hexane) . Key steps include optimizing catalyst loading (e.g., CuBr) and base selection (e.g., Cs₂CO₃) to enhance yield.

Basic: How is the structure of this compound characterized?

Structural confirmation relies on:

- X-ray diffraction (XRD): SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths and angles, particularly for tautomeric forms .

- NMR spectroscopy: H and C NMR (e.g., δ 3.12 ppm for N-methyl groups) and HRMS (e.g., m/z 215 [M+H]) validate molecular connectivity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Systematically vary:

- Temperature: Elevated temperatures (e.g., 50–60°C) may accelerate coupling but risk side reactions.

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines .

- Catalyst-to-substrate ratio: Copper(I) halides (0.05–0.1 equiv.) balance reactivity and cost .

Design a response surface methodology (RSM) experiment to identify optimal parameters.

Advanced: How to resolve contradictions in crystallographic data due to tautomerism?

Use SHELXL ’s twin refinement tools for handling high-resolution or twinned data. For example, highlights planar tautomers (e.g., 3-phenyl vs. 5-phenyl-1,2,4-triazol-amine) with dihedral angles <3°, resolved via constrained refinement and hydrogen-bonding analysis .

Advanced: What computational methods predict the biological activity of pyrazole derivatives?

- Molecular docking: AutoDock Vina or Schrödinger Suite evaluates binding affinity to target receptors (e.g., kinase domains) .

- DFT calculations: Assess electronic effects (e.g., HOMO-LUMO gaps) of substituents on reactivity .

Advanced: How do electronic effects of substituents influence reactivity?

Electron-withdrawing groups (e.g., phenyl) stabilize intermediates in electrophilic substitution, while electron-donating groups (e.g., methoxy) enhance nucleophilic attack at the pyrazole C3 position. Use Hammett plots to correlate substituent σ values with reaction rates .

Basic: What spectroscopic techniques confirm purity and functional groups?

- FT-IR: Detect N–H stretches (~3300 cm) and C=N vibrations (~1600 cm) .

- H NMR: Identify methyl groups (δ 2.3–3.1 ppm) and aromatic protons (δ 6.6–8.3 ppm) .

Advanced: How to design analogs for enhanced bioactivity?

Modify:

- Alkyl chains: Replace methyl with ethyl/propyl to alter lipophilicity (logP) .

- Aromatic substituents: Introduce fluorine or methoxy groups to improve target binding (e.g., ’s fluorophenyl analogs) .

Advanced: How to analyze tautomerism in pyrazole derivatives?

Combine XRD (to resolve crystal packing) with N NMR to distinguish tautomers. For example, identifies coexisting 3-phenyl and 5-phenyl-1,2,4-triazol-amine tautomers via hydrogen-bonding networks .

Advanced: What methodologies evaluate biological activity in derivatives?

- In vitro assays: Measure IC values in enzyme inhibition (e.g., COX-2) or receptor binding (e.g., GABA) .

- SAR studies: Correlate substituent effects (e.g., fluorine substitution in ) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.